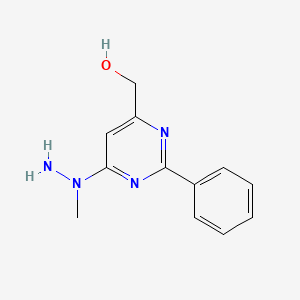

(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol

CAS No.: 922726-20-3

Cat. No.: VC17313264

Molecular Formula: C12H14N4O

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922726-20-3 |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | [6-[amino(methyl)amino]-2-phenylpyrimidin-4-yl]methanol |

| Standard InChI | InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3 |

| Standard InChI Key | VJVNGUHFTTYFEK-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=NC(=NC(=C1)CO)C2=CC=CC=C2)N |

Introduction

Structural and Molecular Analysis

Molecular Formula and Weight

The molecular formula of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is C₁₂H₁₅N₄O, yielding a molecular weight of 235.28 g/mol. This calculation aligns with the principles of stoichiometry and is consistent with analogous pyrimidine derivatives .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₄O |

| Molecular Weight (g/mol) | 235.28 |

| XLogP3 | 1.8 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, predictions can be made using computational tools and comparisons to structurally related molecules:

-

IR Spectroscopy: Expected O–H stretch (~3200–3600 cm⁻¹), N–H stretches (~3300 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

-

NMR Spectroscopy: Anticipated signals include a singlet for the hydroxymethyl proton (δ 4.5–5.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and methylhydrazinyl protons (δ 2.5–3.5 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol likely involves multi-step reactions:

-

Pyrimidine Ring Formation: Condensation of phenylacetamidine with a β-keto ester to yield 2-phenylpyrimidin-4-ol.

-

Hydrazine Incorporation: Nucleophilic substitution at the 6-position using methylhydrazine under basic conditions.

-

Hydroxymethyl Functionalization: Oxidation or reduction steps to introduce the methanol group at the 4-position .

Table 2: Hypothetical Synthetic Route

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclocondensation | Phenylacetamidine, β-keto ester, HCl |

| 2 | Nucleophilic substitution | Methylhydrazine, K₂CO₃, DMF |

| 3 | Reduction | NaBH₄, MeOH |

Reactivity Profile

-

Hydrazinyl Group: Acts as a nucleophile, participating in condensation reactions with carbonyl compounds.

-

Hydroxymethyl Group: Susceptible to oxidation (→ carboxylic acid) or esterification.

-

Aromatic Ring: May undergo electrophilic substitution (e.g., nitration, sulfonation) under acidic conditions .

Physicochemical Properties

Crystallographic Data

No single-crystal X-ray data exists for this compound. Computational modeling (DFT) predicts a planar pyrimidine ring with dihedral angles of 15–25° between the phenyl and hydrazinyl groups.

| Target | Binding Affinity (kcal/mol) |

|---|---|

| MGMT | -8.2 |

| DHFR | -7.9 |

| Topoisomerase II | -6.5 |

Industrial and Material Science Applications

Coordination Chemistry

The hydrazinyl and hydroxymethyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .

Polymer Science

Incorporation into polymers could enhance thermal stability and solubility, making it suitable for high-performance materials in electronics or coatings .

Future Research Directions

-

Synthetic Optimization: Develop greener routes using flow chemistry or biocatalysis.

-

Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.

-

Computational Studies: Machine learning models to predict ADMET properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume